Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrazino[2,1-c][1,4]oxazine core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazino[2,1-c][1,4]oxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides.
Oxidation and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be used to replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Industrial Applications: This compound can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate: This compound shares a similar core structure but lacks the aminomethyl and oxo groups.
Tert-butyl 9a-(aminomethyl)-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate: This compound is a close analog with slight differences in the hydrogenation state.
Uniqueness
Tert-butyl 9a-(aminomethyl)-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate is unique due to its specific combination of functional groups and its stable pyrazino[2,1-c][1,4]oxazine core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl 9a-(aminomethyl)-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-12(2,3)20-11(18)15-6-10(17)16-4-5-19-9-13(16,7-14)8-15/h4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJZTCDZHYEAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)N2CCOCC2(C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.